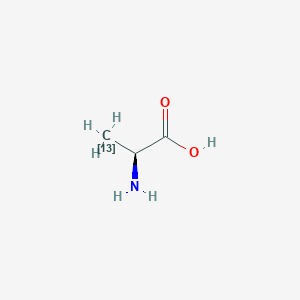

L-Alanine-3-13C

Vue d'ensemble

Description

L-Alanine-3-13C, also known as (S)-2-Aminopropionic acid-3-13C, is the 13C-labeled version of L-Alanine . L-Alanine is a non-essential amino acid involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .

Molecular Structure Analysis

The linear formula of L-Alanine-3-13C is 13CH3CD(NH2)CO2H . The molecular weight is 91.09 . More detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis

L-Alanine-3-13C is involved in sugar and acid metabolism . It is produced from pyruvate by transamination . More detailed chemical reactions analysis is not available in the search results.Physical And Chemical Properties Analysis

L-Alanine-3-13C is a powder with a molecular weight of 91.09 . . The melting point is 314.5 °C (lit.) . More detailed physical and chemical properties analysis is not available in the search results.Applications De Recherche Scientifique

Biomolecular NMR Studies

L-Alanine-3-13C is often used in Biomolecular Nuclear Magnetic Resonance (NMR) studies . The 13C label allows for detailed investigation of the molecule’s structure, dynamics, and interactions with other molecules in a biological system .

Protein Synthesis Research

As a branched-chain essential amino acid, L-Alanine plays an important role in protein synthesis . The 13C label can be used to track the incorporation of alanine into proteins, providing insights into protein synthesis rates and mechanisms .

Metabolic Studies

L-Alanine-3-13C can be used in metabolic studies . The 13C label allows researchers to track the metabolic fate of alanine in biological systems, helping to elucidate metabolic pathways and rates .

Metabolomics Research

In the field of metabolomics , L-Alanine-3-13C can be used to study the roles and regulation of alanine in metabolism . This can provide insights into disease states and responses to treatments .

Proteomics Research

In proteomics research , L-Alanine-3-13C can be used to study protein expression and modification . The 13C label can be used to quantify protein abundance and turnover .

Drug Development and Testing

L-Alanine-3-13C can be used in drug development and testing . The 13C label can be used to track the absorption, distribution, metabolism, and excretion (ADME) of drugs that include alanine .

Mécanisme D'action

L-Alanine-3-13C is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . It is an important source of energy for muscle tissue, the brain, and the central nervous system . More detailed mechanism of action is not available in the search results.

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-2-amino(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-IJGDANSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458962 | |

| Record name | L-Alanine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Alanine-3-13C | |

CAS RN |

65163-25-9 | |

| Record name | L-Alanine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

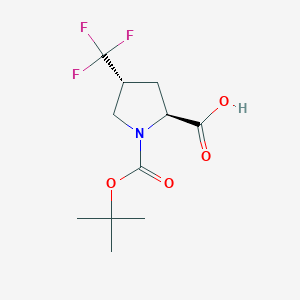

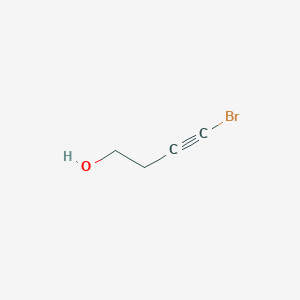

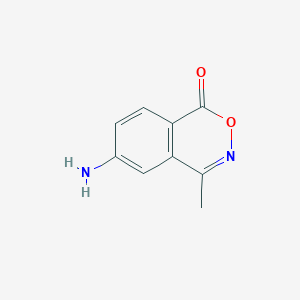

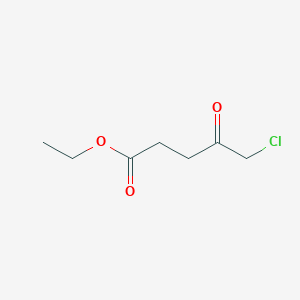

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

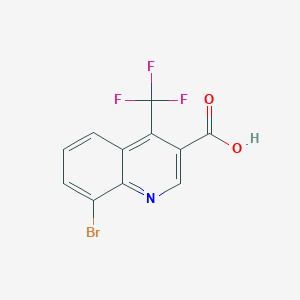

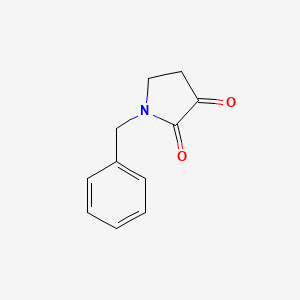

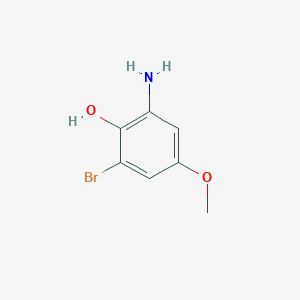

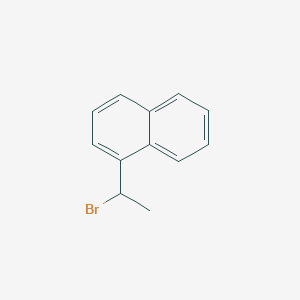

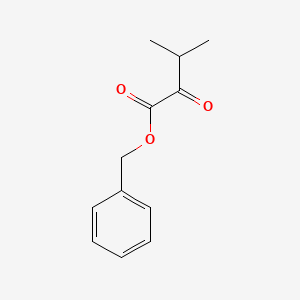

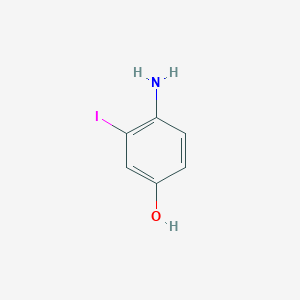

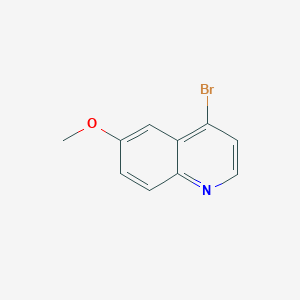

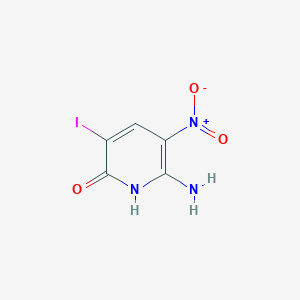

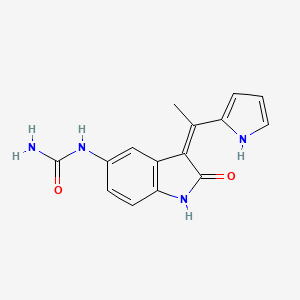

Feasible Synthetic Routes

Q & A

Q1: Why is specific labeling with L-Alanine-3-¹³C advantageous for studying large proteins using NMR?

A1: Traditional NMR methods face limitations when studying large proteins due to signal overlap and broadening. L-Alanine-3-¹³C labeling, combined with methyl-TROSY experiments, offers a way to overcome these challenges [, ]. This is advantageous for several reasons:

- High abundance and wide distribution: Alanine is a common amino acid, providing abundant probes throughout the protein structure [].

- Tolerance to mutation: Alanine mutations are often well-tolerated, allowing for site-specific labeling without significantly impacting protein structure or function [].

- Enhanced sensitivity: Methyl-TROSY experiments specifically detect signals from ¹H-¹³C methyl groups, simplifying spectra and improving sensitivity, especially in large proteins [, ].

Q2: What specific research application of L-Alanine-3-¹³C is highlighted in the provided articles?

A2: The research demonstrates the application of L-Alanine-3-¹³C labeling in studying the eukaryotic AAA-ATPase p97, a large protein complex with a molecular weight of 306 kDa []. By incorporating L-Alanine-3-¹³C and utilizing methyl-TROSY NMR experiments, researchers could investigate the structure and dynamics of p97 in complex with its binding partners, showcasing the method's utility for large protein systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)